Reduced Lipophilicity (LogP) of the 3,5-Dimethyl Isomer Compared to 2,3- and 2,6-Dimethyl Analogs Confers Distinct Pharmacokinetic Properties
The 3,5-dimethylphenyl isomer exhibits a significantly lower experimental LogP (octanol/water partition coefficient) compared to its 2,3- and 2,6-dimethyl counterparts. A lower LogP indicates reduced lipophilicity, which directly impacts aqueous solubility, membrane permeability, and the potential for non-specific protein binding [1][2]. This measured difference is critical for medicinal chemists selecting building blocks to optimize ADME profiles.
| Evidence Dimension | Experimental LogP (Octanol/Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.92280 |
| Comparator Or Baseline | 2,3-Dimethyl isomer: LogP = 2.52240; 2,6-Dimethyl isomer: LogP = 2.52240 |
| Quantified Difference | ΔLogP ≈ 0.6 (a roughly 4-fold difference in partition coefficient; LogP scale is logarithmic) |
| Conditions | Standard calculated logP reported in multiple aggregated chemical databases [1][2] |
Why This Matters
A 0.6 log unit reduction in LogP translates to significantly higher aqueous solubility and reduced off-target membrane partitioning, directly influencing the selection of the 3,5-isomer for lead optimization programs requiring balanced hydrophilicity.
- [1] ChemSrc. 898784-52-6 (2-(3,5-Dimethoxybenzoyl)oxazole,(3,5-dimethylphenyl)-oxazol-2-yl-methanone). Experimental Properties: LogP 1.92280. https://m.chemsrc.com/en/cas/898784-52-6/ View Source
- [2] MolBase. (2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone (CAS 898784-42-4). LogP 2.5224. https://qiye.molbase.cn/ View Source
